![molecular formula C7H5FN2S B1340678 7-Fluorobenzo[d]thiazol-2-amine CAS No. 20358-08-1](/img/structure/B1340678.png)
7-Fluorobenzo[d]thiazol-2-amine
Overview
Description
7-Fluorobenzo[d]thiazol-2-amine is a chemical compound with the CAS Number: 20358-08-1. Its linear formula is C7H5FN2S . It is stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular weight of 7-Fluorobenzo[d]thiazol-2-amine is 168.19 . The InChI Code is 1S/C7H5FN2S/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10) and the InChI key is YWMZTMFZBAXQSS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
7-Fluorobenzo[d]thiazol-2-amine is a solid substance . It is stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Chemical Properties and Synthesis
“7-Fluorobenzo[d]thiazol-2-amine” is a compound with the CAS Number: 20358-08-1 and a molecular weight of 168.19 . It is a solid substance that should be stored in a dark place, at room temperature, and in an inert atmosphere . The compound can be synthesized by refluxing for 16 hours, followed by filtration, dissolution in hot water, neutralization with ammonia, and extraction with EtOAc .
Biological Evaluation of Thiazole Derivatives
Thiazoles, including “7-Fluorobenzo[d]thiazol-2-amine”, have gained considerable attention due to their broad applications in different fields . They are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .
Pharmaceutical Applications
Thiazoles have shown a wide range of pharmaceutical and biological activities. They have been used in antimicrobial (sulfazole), antiretroviral (ritonavir), antifungal (abafungin), anticancer (tiazofurin), antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Industrial Applications
Thiazoles have found applications in industrial fields as well. They are used in agrochemicals, industrial, and photographic sensitizers .
Natural Products
Thiazoles are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
Synthesis of New Molecules
Modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Safety and Hazards
Mechanism of Action
Target of Action
7-Fluorobenzo[d]thiazol-2-amine is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Thiazoles are known to affect a variety of biochemical pathways due to their diverse biological activities . For instance, they can influence the synthesis of neurotransmitters, such as acetylcholine .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as measured by Log Po/w (iLOGP), is 1.64 .
Result of Action
Thiazole derivatives have been shown to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
properties
IUPAC Name |
7-fluoro-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2S/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMZTMFZBAXQSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565037 | |
Record name | 7-Fluoro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20358-08-1 | |
Record name | 7-Fluoro-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20358-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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